Scientific Field: Agricultural Science
Summary of Application: Cloransulam-methyl is used in soybean cultivation for weed control.
Methods of Application: The herbicide is applied to the soybean plant and soil.
Results: Cloransulam-methyl dissipated quickly in the soybean plant with half-lives of 0.21–0.56 days.
Scientific Field: Weed Science
Methods of Application: Sixteen greenhouse-grown giant ragweed plants from the Seymour population were tested individually with postemergence (POST) applications of cloransulam, imazethapyr, or chlorimuron.
Results: All plants identified from the Seymour population as resistant to cloransulam were cross-resistant to imazethapyr and chlorimuron.
Cloransulam-methyl is a synthetic herbicide classified as a sulfonanilide and triazolopyrimidine compound. Its chemical formula is , and it functions primarily as an inhibitor of acetohydroxyacid synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. This mechanism makes cloransulam-methyl effective in controlling a variety of broadleaf weeds and grasses, particularly in soybean crops .
Cloransulam-methyl undergoes various chemical transformations, primarily through photolysis and microbial degradation. In aqueous environments, it has a half-life of approximately 22 minutes due to rapid photolysis, while in soil, the half-life ranges from 30 to 70 days depending on environmental conditions . The compound is resistant to hydrolysis but is mobile in soil, which raises concerns about potential groundwater contamination .
The biological activity of cloransulam-methyl is characterized by its herbicidal properties. It inhibits the synthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death. While it has low toxicity to mammals, it exhibits higher toxicity to aquatic organisms, particularly fish and algae. Cloransulam-methyl's effects on soil microorganisms have been documented, indicating that it may inhibit nitrification and promote denitrification processes in the soil ecosystem .
Cloransulam-methyl can be synthesized through various chemical pathways involving the reaction of specific precursors. The synthesis typically involves the formation of the methyl ester of cloransulam, which is achieved through esterification reactions. Detailed synthetic routes are often proprietary or protected under patents, but they generally follow established organic synthesis methodologies focusing on functional group transformations and coupling reactions .
Cloransulam-methyl is primarily used as a post-emergence herbicide in agricultural settings, particularly for soybean cultivation. Its effectiveness against a wide range of weeds makes it a valuable tool for farmers seeking to enhance crop yields while managing pest populations. It is also utilized in various formulations for agricultural applications, contributing to integrated pest management strategies .
Studies have investigated the interactions between cloransulam-methyl and various environmental factors. For instance, its toxicity can be influenced by the presence of nanoparticles such as titanium dioxide, which may enhance its oxidative stress effects on soil organisms like Eisenia fetida . Additionally, cloransulam-methyl's mobility in soil can lead to significant leaching into groundwater, raising concerns about its environmental persistence and potential bioaccumulation in aquatic ecosystems .
Several compounds share structural or functional similarities with cloransulam-methyl. Below is a comparison highlighting their unique features:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Diclosulam | Inhibitor of acetolactate synthase | Broad-spectrum herbicide; different chemical structure | |
Sulfentrazone | Inhibitor of protoporphyrinogen oxidase | Effective against both grasses and broadleaf weeds | |
Florasulam | Inhibitor of acetolactate synthase | Lower toxicity to non-target organisms | |
Imazethapyr | Inhibitor of acetohydroxyacid synthase | Effective on legumes; longer residual activity |
Cloransulam-methyl stands out due to its specific inhibition mechanism targeting acetohydroxyacid synthase while demonstrating lower mammalian toxicity compared to some similar compounds. Its rapid degradation in aquatic environments also differentiates it from others that may persist longer in such ecosystems.
Nuclear magnetic resonance spectroscopy provides detailed structural information about cloransulam-methyl through the analysis of hydrogen and carbon environments within the molecule. The complex heterocyclic structure containing multiple aromatic systems, aliphatic chains, and heteroatoms creates distinctive NMR signatures that can be used for structural confirmation and purity assessment [9] [10].
The proton NMR spectrum of cloransulam-methyl would be expected to show characteristic signals corresponding to the various hydrogen environments present in the molecule. The aromatic protons from both the triazolopyrimidine system and the chlorinated benzene ring would appear in the downfield region, typically between 7-9 ppm. The ethoxy group attached to the pyrimidine ring would generate a characteristic ethyl pattern with a triplet for the methyl group and a quartet for the methylene group. The methyl ester group would appear as a singlet in the aliphatic region around 3-4 ppm [9].
Carbon-13 NMR spectroscopy would reveal the diverse carbon environments within the molecule, including aromatic carbons from the heterocyclic systems, carbonyl carbon from the ester group, and aliphatic carbons from the ethoxy and methyl ester substituents. The presence of electronegative atoms such as nitrogen, chlorine, and fluorine would significantly influence the chemical shifts of adjacent carbon atoms [9].
Mass spectrometric analysis of cloransulam-methyl provides molecular weight confirmation and fragmentation patterns that can be used for structural elucidation and analytical quantification. The molecular ion peak appears at m/z 429 corresponding to the intact molecule [3] [10] [11].
Under electron ionization conditions, cloransulam-methyl undergoes characteristic fragmentation patterns that reflect the stability of different structural components. The triazolopyrimidine core system, being an aromatic heterocycle, tends to be relatively stable under mass spectrometric conditions. Common fragmentation pathways include the loss of the methyl ester group, cleavage of the sulfonamide linkage, and breakdown of the ethoxy substituent [10] [11].
Electrospray ionization mass spectrometry has been extensively used for the analytical determination of cloransulam-methyl residues in various matrices. The compound readily forms protonated molecular ions [M+H]⁺ at m/z 430 in positive ion mode. Tandem mass spectrometry provides additional structural confirmation through characteristic product ions formed by collision-induced dissociation [12] [11].
The compound's ionization behavior varies significantly with pH conditions due to the presence of ionizable groups. Under acidic conditions, the nitrogen atoms in the triazolopyrimidine system can be protonated, while under basic conditions, the sulfonamide group may undergo deprotonation [12].
Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in cloransulam-methyl. The complex structure containing multiple functional groups generates a rich infrared spectrum with numerous absorption bands that can be assigned to specific vibrational modes [13] [14].
The carbonyl stretching vibration from the methyl ester group would be expected to appear around 1730-1750 cm⁻¹, characteristic of aromatic esters. The presence of the electron-withdrawing chlorine atom ortho to the ester group may cause a slight shift in this frequency [15] [13].
The sulfonamide functional group contributes several characteristic bands to the infrared spectrum. The S=O stretching vibrations typically appear as strong bands around 1150-1350 cm⁻¹, while the N-H stretching vibration of the sulfonamide group would be observed in the 3200-3400 cm⁻¹ region [13].
The aromatic C-H stretching vibrations from both the triazolopyrimidine system and the chlorinated benzene ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy and methyl groups would be observed below 3000 cm⁻¹ [13] [14].
The triazolopyrimidine heterocyclic system would contribute characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The presence of the fluorine atom would influence the vibrational frequencies of the pyrimidine ring, potentially causing shifts in the characteristic ring breathing modes [13].
Functional Group | Characteristic IR Bands (cm⁻¹) | Assignment |
---|---|---|
C=O (ester) | 1730-1750 | Carbonyl stretching |
S=O (sulfonamide) | 1150-1350 | Sulfur-oxygen stretching |
N-H (sulfonamide) | 3200-3400 | Nitrogen-hydrogen stretching |
C-H (aromatic) | >3000 | Aromatic C-H stretching |
C-H (aliphatic) | <3000 | Aliphatic C-H stretching |
C=C, C=N (aromatic) | 1400-1600 | Aromatic ring vibrations |
Cloransulam-methyl exhibits pronounced pH-dependent solubility characteristics that significantly influence its environmental behavior and bioavailability. The compound's solubility profile reflects the ionizable nature of both the sulfonamide and carboxylic acid functional groups, with dramatic variations observed across different pH conditions [1] [16] [17].
In aqueous systems, the compound demonstrates limited solubility under acidic conditions, with only 3 ppm solubility at pH 5. However, solubility increases substantially at neutral pH, reaching 184 ppm at pH 7. Under alkaline conditions at pH 9, solubility increases dramatically to 3,430 ppm (0.343 g/100mL), representing more than a thousand-fold increase compared to acidic conditions [1].
This pH-dependent solubility behavior can be attributed to the ionization of the sulfonamide and carboxylic acid groups. At low pH, both groups remain largely protonated and uncharged, resulting in lower water solubility. As pH increases, deprotonation occurs, creating charged species that exhibit enhanced water solubility through improved hydration [17] [18].
The compound exhibits moderate to high solubility in organic solvents, reflecting its amphiphilic nature. Dichloromethane provides the highest solubility at 6,980 ppm, followed by acetonitrile at 5,500 ppm and acetone at 4,360 ppm. The relatively high solubility in polar aprotic solvents suggests favorable interactions between the heterocyclic systems and these solvents [1] [17].
Partition coefficient measurements reveal the compound's hydrophilic tendencies under most environmental conditions. The octanol-water partition coefficient varies significantly with pH, from Log Kow = 1.12 at pH 5 to Log Kow = -1.24 at pH 8.5. This transition from slightly lipophilic to hydrophilic behavior reflects the ionization state changes occurring within this pH range [1] [19].
Solvent | Solubility | Source |
---|---|---|
Distilled water | 16 ppm | EPA Fact Sheet [1] |
Buffered pH 5 | 3 ppm | EPA Fact Sheet [1] |
Buffered pH 7 | 184 ppm | EPA Fact Sheet [1] |
Buffered pH 9 | 0.343 g/100mL | EPA Fact Sheet [1] |
Acetone | 0.436 g/100mL | EPA Fact Sheet [1] |
Acetonitrile | 0.550 g/100mL | EPA Fact Sheet [1] |
Dichloromethane | 0.698 g/100mL | EPA Fact Sheet [1] |
Ethyl acetate | 0.098 g/100mL | EPA Fact Sheet [1] |
Hexane | < 10 ppm | EPA Fact Sheet [1] |
Methanol | 0.047 g/100mL | EPA Fact Sheet [1] |
pH Condition | Log Kow | Source |
---|---|---|
pH 5 | 1.12 | EPA Fact Sheet [1] |
pH 7 | -0.365 | EPA Fact Sheet [1] |
pH 8.5 | -1.24 | EPA Fact Sheet [1] |
Distilled water | 0.268 | EPA Fact Sheet [1] |
Cloransulam-methyl demonstrates complex stability characteristics that are highly dependent on environmental conditions, particularly pH, light exposure, and the presence of oxygen. Understanding these stability relationships is crucial for predicting the compound's environmental fate and developing appropriate handling procedures [1] [20].
The hydrolytic stability of cloransulam-methyl is strongly pH-dependent, reflecting the susceptibility of both the ester and sulfonamide functional groups to hydrolytic cleavage under different pH conditions. Under acidic conditions at pH 5, the compound exhibits exceptional stability with half-lives ranging from 2-4 years, making hydrolysis negligible under these conditions [20].
At neutral pH conditions (pH 7), hydrolytic degradation occurs at a moderate rate, with the compound being slowly degraded over time. The primary hydrolytic pathway under these conditions involves the cleavage of the methyl ester group to form the corresponding carboxylic acid (cloransulam) [1] [20].
Under alkaline conditions at pH 9, cloransulam-methyl undergoes rapid hydrolysis, with significantly reduced half-lives. The enhanced reactivity under basic conditions is attributed to the nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon of the ester group [1] [20].
Photolytic degradation represents a major pathway for cloransulam-methyl transformation in aquatic environments. In clear water systems, the compound undergoes extremely rapid photolysis with a half-life of only 22 minutes under direct sunlight exposure. This rapid degradation is attributed to the absorption of ultraviolet radiation by the aromatic chromophores within the triazolopyrimidine system [1] [21].
The photolytic process involves the excitation of electrons within the aromatic systems, leading to the formation of reactive intermediates that can undergo various transformation reactions. The presence of dissolved oxygen can enhance these processes through the formation of reactive oxygen species [21] [22].
In soil systems, photolytic degradation occurs more slowly due to reduced light penetration and potential interactions with soil components. Corrected for metabolism, photolytic half-lives on soil range from 30-70 days, representing a significant reduction in degradation rate compared to aqueous systems [1].
Under aerobic soil conditions, cloransulam-methyl undergoes biotransformation through microbial metabolism. The apparent transformation half-life in aerobic soils ranges from 9-13 days, indicating relatively rapid biological degradation under oxygen-rich conditions [1].
The biodegradation process initially proceeds rapidly but slows over time, suggesting that the compound may become less bioavailable or that the microbial populations capable of degrading it become depleted. Major transformation products include cloransulam (the hydrolysis product), 5-hydroxy-cloransulam-methyl, and 5-hydroxy-cloransulam [1].
Under anaerobic aquatic conditions, the transformation half-life extends to approximately 16 days, reflecting the reduced efficiency of biodegradation processes in oxygen-limited environments. Additional transformation products such as sulfonamide and cloransulam-methyl fluorethenyl have been identified under anaerobic conditions, with some products appearing persistent under these conditions [1].
Condition | Stability/Half-life | Source |
---|---|---|
Hydrolysis at pH 5 | Stable (2-4 years) | EPA Report [20] |
Hydrolysis at pH 7 | Slowly degraded | EPA Fact Sheet [1] |
Hydrolysis at pH 9 | Rapidly hydrolyzed | EPA Fact Sheet [1] |
Photolysis in water (half-life) | 22 minutes | EPA Fact Sheet [1] |
Photolysis on soil (half-life) | 30-70 days | EPA Fact Sheet [1] |
Aerobic soil metabolism (half-life) | 9-13 days | EPA Fact Sheet [1] |
Anaerobic aquatic conditions (half-life) | 16 days | EPA Fact Sheet [1] |
The synthesis of cloransulam-methyl relies on a well-established condensation reaction between specific precursor molecules [1]. The core structure assembly involves the reaction of 5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline through a nucleophilic substitution mechanism [1] [2]. This reaction forms the fundamental triazolopyrimidine sulfonanilide backbone that characterizes this herbicide compound.
The reaction mechanism proceeds through a two-step process involving initial nucleophilic attack followed by condensation. The aniline nitrogen acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride group [3] [4]. This nucleophilic substitution reaction requires the presence of a suitable base, typically triethylamine, to neutralize the hydrogen chloride byproduct formed during the reaction [3] [4]. The mechanism is analogous to other sulfonyl chloride reactions where the sulfur atom serves as an electrophilic center due to the electron-withdrawing effects of the attached oxygen atoms and chlorine substituent.
The condensation step involves the formation of the sulfonamide bond, which is thermodynamically favorable due to the stability of the resulting product [5]. The reaction conditions typically require ambient temperature to moderate heating (up to 110°C) depending on the specific synthetic route employed [3] [4]. The use of appropriate solvents such as acetonitrile or dichloromethane facilitates the reaction by providing suitable polarity for both reactants and products [6].
Industrial synthesis optimization focuses on maximizing yield while maintaining product purity. Temperature control emerges as a critical parameter, with optimal conditions ranging from 100°C to 110°C for the early reaction stages and 110°C to 130°C for the final condensation step [7]. Stoichiometric ratios also play a crucial role, with hydrogen chloride excess environments favored in early stages transitioning to methanol excess conditions in later stages to optimize conversion efficiency [7].
Micro-emulsion formulations of cloransulam-methyl represent a significant advancement in herbicide delivery systems, offering enhanced bioavailability and improved field performance [6] [8]. These formulations typically contain the active ingredient at concentrations ranging from 7.9% to 84% by weight, depending on the specific application requirements [6] [9] [10].
The optimization of micro-emulsion systems involves careful selection and balance of multiple components. Emulsifying agents constitute 2-20% of the formulation and are critical for achieving the desired hydrophilic-lipophilic balance (HLB) necessary for stable micro-emulsion formation [8] [11]. The selection of appropriate surfactants directly influences interfacial tension reduction between the oil and aqueous phases, ultimately determining droplet size and stability characteristics.
Co-surfactants, typically present at 1-5% concentrations, serve to stabilize the micro-emulsion system by further reducing interfacial tension and providing additional molecular packing at the interface [8] [11]. These components are particularly important for maintaining droplet size uniformity and preventing coalescence during storage and application. The oil phase component, comprising 10-40% of the formulation, serves multiple functions including solubility enhancement for the active ingredient and providing the dispersed phase for the micro-emulsion system [11] [12].
The aqueous phase forms the continuous medium and typically represents 35-75% of the total formulation [11] [12]. Water quality and ionic strength significantly impact the formation and stability of micro-emulsions, requiring careful control during manufacturing processes. Stabilizers, present at 0.1-2.0% concentrations, provide long-term storage stability and prevent degradation of the active ingredient under various environmental conditions [8] [11].
Optimization parameters focus on achieving maximum particle size reduction while maintaining enhanced bioavailability characteristics. Micro-emulsion droplet sizes typically range from 4-5 nanometers, providing significantly increased surface area for enhanced biological activity [11]. The transparent nature of these formulations indicates thermodynamic stability, which translates to improved shelf life and consistent performance characteristics [12].
Process optimization involves systematic evaluation of component ratios, mixing sequences, and temperature conditions during formulation preparation [6]. The incorporation of cloransulam-methyl into micro-emulsion systems requires specific pre-mixing procedures, typically involving slurry formation with water prior to addition to the main formulation tank [9]. Continuous agitation throughout the mixing process ensures uniform distribution and prevents segregation of components.
The purification and quality control of cloransulam-methyl requires sophisticated analytical methodologies capable of detecting trace quantities while ensuring product purity meets regulatory standards [13] [14]. High-Performance Liquid Chromatography with UV detection (HPLC-UV) represents the primary analytical method for standard solutions, offering detection limits of 0.01-0.1 μg/mL with excellent retention time precision and peak purity assessment capabilities [15] [16].
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides the most sensitive analytical approach for complex matrices including soil and plant tissues [13] [17] [18]. This technique achieves detection limits as low as 0.001-0.005 mg/kg, enabling accurate quantification of residues in environmental and biological samples. The method utilizes Multiple Reaction Monitoring (MRM) transitions specific to cloransulam-methyl, with primary transitions at m/z 430→398 and 430→370 providing both quantitative and confirmatory analysis [17] [19].
Gas Chromatography with Mass Spectrometric detection (GC-MS) requires derivatization of cloransulam-methyl using trimethylsilyldiazomethane to form N-methylcloransulam-methyl prior to analysis [14]. This method achieves detection limits of 0.01 μg/g in soybean commodities and provides simultaneous quantitation and confirmation through electron impact ionization with selected ion monitoring. The derivatization step enhances volatility and thermal stability, enabling effective separation and detection of the target compound.
Solid Phase Extraction (SPE) techniques utilizing C18 and neutral alumina cartridges provide effective sample cleanup and concentration for water samples [20] [21]. This approach achieves detection limits of 0.1 μg/L while maintaining recovery rates between 80-105%. The two-stage extraction process first removes interfering compounds using C18 cartridges, followed by neutral alumina cleanup to eliminate remaining matrix interferences.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the most modern approach for food matrix analysis [13] [22]. This technique achieves detection limits of 0.001 mg/kg for various food commodities with precision characteristics demonstrating relative standard deviations below 11%. The method involves acetonitrile extraction followed by dispersive solid-phase extraction cleanup using primary secondary amine (PSA) and C18 sorbents.
Quality control metrics focus on multiple parameters ensuring analytical reliability and regulatory compliance. Recovery studies conducted across all analytical methods demonstrate consistent performance within acceptable ranges of 80-105%, indicating minimal matrix effects and efficient extraction procedures [13] [22]. Precision studies, expressed as relative standard deviation percentages, consistently fall below 11% for replicate analyses, demonstrating excellent method reproducibility [13].
Method validation encompasses linearity assessment across relevant concentration ranges, with correlation coefficients typically exceeding 0.995 for all analytical approaches [15] [16]. Limit of detection and limit of quantitation calculations follow International Conference on Harmonisation guidelines, ensuring regulatory compliance and analytical reliability. Matrix effect evaluations comparing standard solutions to matrix-matched calibrants demonstrate minimal interference across diverse sample types.
Inter-laboratory validation studies confirm method robustness and transferability between different analytical facilities [18]. These collaborative studies evaluate precision, accuracy, and ruggedness parameters under varying analytical conditions, providing confidence in method performance across multiple laboratories and instrumentation platforms.
Irritant;Environmental Hazard